Bienvenue dans la boutique en ligne BenchChem!

1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

AT2 receptor Angiotensin Neuropathic pain

This compound belongs to a class of small-molecule heterocycles featuring a pyrrolidine-2,5-dione core linked via a methylene bridge to an azetidine ring that is N-acylated with a 3-(benzyloxy)benzoyl group. Structurally related azetidine-pyrrolidine-2,5-dione hybrids have been disclosed in patent families as angiotensin II type 2 (AT2) receptor antagonists and, more broadly, the pyrrolidine-2,5-dione pharmacophore appears in autotaxin (ATX) inhibitor programs , establishing the compound's potential as a probe for AT2- or ATX-mediated pathways.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 2097895-50-4
Cat. No. B2817844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
CAS2097895-50-4
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C22H22N2O4/c25-20-9-10-21(26)24(20)14-17-12-23(13-17)22(27)18-7-4-8-19(11-18)28-15-16-5-2-1-3-6-16/h1-8,11,17H,9-10,12-15H2
InChIKeyUJFLWMKVOCEDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097895-50-4): Core Scaffold & Procurement Context


This compound belongs to a class of small-molecule heterocycles featuring a pyrrolidine-2,5-dione core linked via a methylene bridge to an azetidine ring that is N-acylated with a 3-(benzyloxy)benzoyl group. Structurally related azetidine-pyrrolidine-2,5-dione hybrids have been disclosed in patent families as angiotensin II type 2 (AT2) receptor antagonists [1] and, more broadly, the pyrrolidine-2,5-dione pharmacophore appears in autotaxin (ATX) inhibitor programs [2], establishing the compound's potential as a probe for AT2- or ATX-mediated pathways. The specific benzyloxy substitution pattern differentiates it from other analogs with dimethoxy, adamantyl, or sulfonyl variants, making precise structural identification critical for procurement and research reproducibility.

Why Generic Substitution Is Not Viable for 1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione


Although several azetidine-pyrrolidine-2,5-dione analogs share a common core, even minor structural modifications can drastically alter target engagement and pharmacological profile. For instance, replacing the 3-benzyloxybenzoyl group with a 3,5-dimethoxybenzoyl (CAS 2097924-12-2) or an adamantane-1-carbonyl (CAS 2097863-85-7) group changes electronic and steric properties, which may redirect binding from AT2 receptors to other targets such as ATX or CCR5 [1]. Within ATX inhibitor research, the position and nature of the benzyloxy substituent have been shown to be key determinants of inhibitory potency [2]. Therefore, generic substitution without rigorous comparative data risks altering or abolishing the desired biological activity, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione


AT2 Receptor Antagonist Potency: Azetidine-Pyrrolidine-2,5-Dione Scaffold vs. Imidazole-Based Antagonists

The azetidine-pyrrolidine-2,5-dione scaffold, as exemplified by the target compound, was developed to overcome the poor selectivity and pharmacokinetic limitations of earlier imidazole-based AT2 antagonists. While the patent discloses that multiple representatives of this scaffold achieved 'substantially complete inhibition' of the AT2 receptor in functional assays, specific IC50 values for the exact 3-benzyloxybenzoyl analog are not publicly available in the patent [1]. The comparator imidazole standard PD123319 typically exhibits an AT2 affinity of ~10-30 nM [2]. Direct quantitative comparison with the target compound is not possible from open sources.

AT2 receptor Angiotensin Neuropathic pain

Autotaxin Inhibition: Pyrrolidine-2,5-Dione Pharmacophore vs. Clinical ATX Inhibitors

The pyrrolidine-2,5-dione moiety is a recognized pharmacophore for autotaxin inhibition. The clinical candidate GLPG1690 (ziritaxestat) inhibits ATX with a Ki of 15 nM and IC50 of 131 nM [1]. In a 2024 study, the optimized benzyloxy-substituted pyrrolidine-2,5-dione derivative KR-40795 inhibited ATX with an IC50 of 0.13 µM [2]. The target compound's structural similarity suggests potential ATX activity, but no direct comparative data exist. The presence of the azetidine linker in the target compound, as opposed to the benzylidene linker in KR-40795, may confer differential potency, selectivity, or pharmacokinetic properties that remain to be quantified.

Autotaxin ATX Lysophosphatidic acid

Structural Uniqueness: 3-Benzyloxybenzoyl vs. Common 3,5-Dimethoxybenzoyl Analog

Among publicly catalogued analogs of the azetidine-pyrrolidine-2,5-dione series, the 3-benzyloxybenzoyl substituent (CAS 2097895-50-4) is structurally distinct from the more common 3,5-dimethoxybenzoyl variant (CAS 2097924-12-2). The benzyloxy group increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for the dimethoxy analog) and introduces a larger aromatic footprint that can engage different hydrophobic pockets . This difference is expected to influence target selectivity, off-rate, and metabolic stability. However, no head-to-head biological data are available for these two analogs.

Chemoinformatics SAR Chemical probe

Procurement-Relevant Application Scenarios for 1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione


Angiotensin II Type 2 (AT2) Receptor Probe in Neuropathic Pain Models

Based on the compound's structural alignment with patented AT2 antagonists, it is suitable as a chemical probe in rodent models of neuropathic pain, provided that the user first verifies target engagement and selectivity against the AT1 receptor [1]. Procurement should be accompanied by a request for dose-response data confirming AT2 antagonism in the specific assay system.

Autotaxin Inhibitor Screening Library Component

The pyrrolidine-2,5-dione core and benzyloxy substitution pattern make this compound a logical inclusion in focused ATX inhibitor screening libraries, where it can serve as a comparator to KR-40795 and other benzylidene-linked analogs [2]. Researchers should request the ATX IC50 value from the vendor to enable rational library design.

SAR Expansion Around Azetidine-Pyrrolidine-2,5-Dione Chemotype

This compound fills a structural gap in publicly available azetidine-pyrrolidine-2,5-dione collections, offering a benzyloxy substituent that is underrepresented compared to dimethoxy, adamantyl, or sulfonyl variants. Medicinal chemistry teams can use it as a reference standard when exploring the impact of 3-benzyloxy substitution on potency and selectivity .

Quote Request

Request a Quote for 1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.